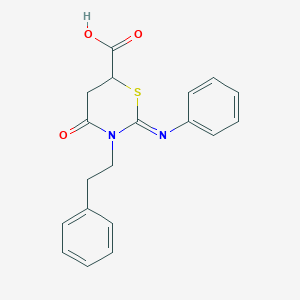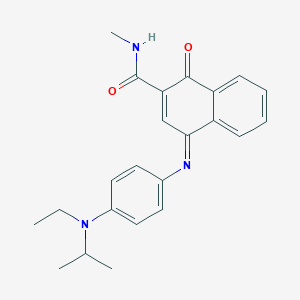
4-((4-(乙基(异丙基)氨基)苯基)亚氨基)-N-甲基-1-氧代-1,4-二氢萘-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-(Ethyl(isopropyl)amino)phenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒活性
吲哚衍生物与所讨论的化合物具有结构相似性,据报道表现出显著的抗病毒特性。 例如,某些吲哚衍生物已显示出对甲型流感和其他病毒的抑制活性 。这表明我们的化合物可以被合成并测试其对多种 RNA 和 DNA 病毒的功效,有可能有助于开发新的抗病毒药物。
抗炎特性
存在于许多生物活性化合物中的吲哚核与抗炎作用有关 。通过探索该化合物的抗炎潜力,研究人员可以开发治疗慢性炎症性疾病的新疗法,如类风湿性关节炎或炎症性肠病。
抗癌应用
具有吲哚基的化合物已被筛选其抗癌活性,其中一些化合物显示出抑制癌细胞复制的潜力 。所讨论的化合物可以通过各种取代进行合成,以增强其抗癌特性,有可能导致新的化疗药物。
抗 HIV 效应
吲哚衍生物也因其抗 HIV 活性而被研究,一些化合物抑制了感染细胞中 HIV-1 和 HIV-2 菌株的复制 。研究该化合物与多种受体的高亲和力结合的能力,可能导致治疗 HIV/艾滋病的新疗法。
抗氧化能力
吲哚骨架以其抗氧化活性而闻名,这在保护细胞免受氧化应激方面至关重要 。可以研究该化合物中和自由基的潜力,从而防止细胞损伤和衰老。
抗菌和抗结核作用
吲哚衍生物已显示出抗菌和抗结核活性,使其在对抗细菌感染和结核病方面具有价值 。可以对该化合物进行修饰以增强这些特性,为治疗耐药菌株提供新的途径。
抗糖尿病潜力
研究表明,吲哚衍生物可以表现出抗糖尿病作用,这可能有利于控制糖尿病 。通过检查该化合物调节血糖水平的能力,它可能是开发新的抗糖尿病药物的候选药物。
抗疟疾和抗胆碱酯酶活性
最后,吲哚类化合物已被用于治疗疟疾和控制与胆碱酯酶酶功能障碍相关的疾病 。可以探索该化合物在这些领域的潜力,有可能为这些疾病提供新的治疗方案。
属性
IUPAC Name |
4-[4-[ethyl(propan-2-yl)amino]phenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-5-26(15(2)3)17-12-10-16(11-13-17)25-21-14-20(23(28)24-4)22(27)19-9-7-6-8-18(19)21/h6-15H,5H2,1-4H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYERSSZDQCEYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609389 |
Source


|
| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder |
Source


|
| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
161358-44-7 |
Source


|
| Record name | 2-Naphthalenecarboxamide, 4-[[4-[ethyl(1-methylethyl)amino]phenyl]imino]-1,4-dihydro-N-methyl-1-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (4E)-4-({4-[Ethyl(propan-2-yl)amino]phenyl}imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
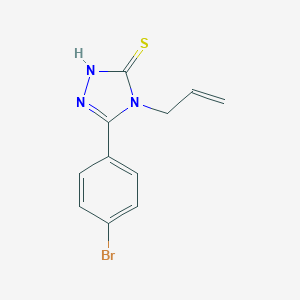
![6-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186423.png)
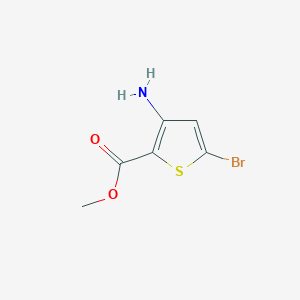
![3-(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B186428.png)
![2-[3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl]-3-(furan-2-ylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B186430.png)
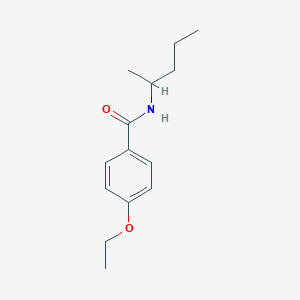
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
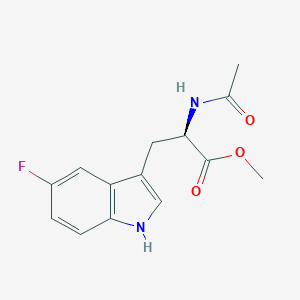
![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)


![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
